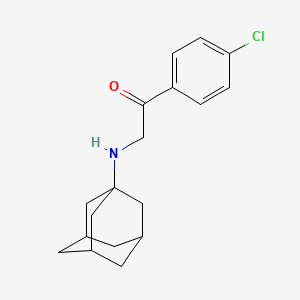

2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone

Description

2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone is a structurally complex compound featuring an adamantyl group, a 4-chlorophenyl moiety, and a ketone functional group. The adamantyl group, a rigid tricyclic hydrocarbon, confers high lipophilicity and metabolic stability, making it a common pharmacophore in drug design .

Crystallographic studies reveal two independent molecular conformers in the solid state, stabilized by intermolecular N–H···N hydrogen bonds (N···N distances: 2.946–2.997 Å) and weak C–H···Cl interactions . The adamantyl moiety adopts a near-ideal chair conformation, while the carbonyl group and benzene ring are nearly coplanar (dihedral angle: 0.64–6.43°), suggesting minimal steric hindrance between these groups .

This compound belongs to the 2,6,9-trisubstituted purine family, known for inhibiting cyclin-dependent kinases (CDKs) and exhibiting antitumor activity . Its synthesis involves coupling 2,6-dichloro-9-isopropylpurine with 1-[4-(aminomethyl)phenyl]-2-(1-adamantyl)ethanone hydrochloride under solvothermal conditions, followed by column chromatography purification .

Properties

Molecular Formula |

C18H22ClNO |

|---|---|

Molecular Weight |

303.8 g/mol |

IUPAC Name |

2-(1-adamantylamino)-1-(4-chlorophenyl)ethanone |

InChI |

InChI=1S/C18H22ClNO/c19-16-3-1-15(2-4-16)17(21)11-20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,20H,5-11H2 |

InChI Key |

VRATXEGKBMSAJF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone typically involves the following steps:

Formation of the Adamantylamine Intermediate: Adamantane is first converted to 1-adamantylamine through a reaction with ammonia in the presence of a catalyst such as platinum or palladium.

Coupling with 4-Chlorobenzoyl Chloride: The adamantylamine intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial for obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may possess significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Research indicates that 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone may exhibit anti-inflammatory effects. The adamantyl group is known to enhance lipophilicity, which could improve the compound's ability to penetrate biological membranes and exert its effects on target tissues.

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially modulating their activity. This interaction could have implications for treating neurological disorders.

The biological activity of this compound has been a focal point of research:

Synthetic Pathways

The synthesis of this compound can be achieved through several methods. The following table summarizes different synthetic routes:

These synthetic methods not only facilitate the production of this compound but also open avenues for further functionalization, leading to the development of novel derivatives with enhanced biological activities.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Neuropharmacological Studies : Research has been conducted to evaluate the effects of similar adamantane derivatives on neurotransmitter systems, providing insights into how modifications can lead to improved therapeutic profiles .

- Antimicrobial Evaluations : Comparative studies involving structurally related compounds have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar efficacy .

Mechanism of Action

The mechanism of action of 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the chlorophenyl group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethanone Derivatives

Key Observations :

- Adamantyl vs. Bulky Groups : The adamantyl group enhances lipophilicity and membrane permeability compared to benzothiazolyl or indole groups .

- Chlorophenyl vs. Hydroxyphenyl: The 4-chlorophenyl group increases electron deficiency, favoring electrophilic reactions, while the 4-hydroxyphenyl moiety in 2-amino-1-(4-hydroxyphenyl)ethanone promotes hydrogen bonding and solubility .

Key Observations :

- Adamantyl-containing compounds require multistep syntheses and chromatographic purification due to steric hindrance, whereas β-ketosulfones (e.g., benzothiazolyl derivatives) are synthesized in high yields (79–90%) via straightforward nucleophilic substitutions .

- Dichloro derivatives achieve high yields (~91%) via chlorination but lack the structural complexity of adamantyl-purine hybrids .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

| Compound | LogP* | Solubility (Water) | Key Interactions | Biological Activity |

|---|---|---|---|---|

| This compound | ~4.5 | Low | N–H···N hydrogen bonds, C–H···Cl | CDK inhibition, antitumor |

| JWH-206 | ~5.2 | Very low | Van der Waals (indole-pentyl) | Cannabinoid receptor modulation |

| 2-Amino-1-(4-hydroxyphenyl)ethanone | ~1.8 | Moderate | O–H···O, N–H···O hydrogen bonds | Antioxidant, metabolic intermediate |

*Estimated using fragment-based methods (e.g., Adamantyl: +4.0, chlorophenyl: +2.1).

Key Observations :

- JWH-206’s indole-pentyl structure favors hydrophobic interactions with cannabinoid receptors, whereas the adamantyl-purine scaffold targets ATP-binding pockets in kinases .

Crystallographic and Stability Data

The adamantyl compound exhibits superior solid-state stability due to N–H···N hydrogen-bonded dimers (R = 0.042, wR = 0.150) , whereas 2,2-dichloro-1-(4-methylphenyl)ethanone lacks such stabilizing interactions, leading to lower melting points and hygroscopicity .

Biological Activity

2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its effects on various biological systems, including its antibacterial and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group, a chlorophenyl moiety, and an ethanone functional group. The structural formula can be represented as follows:

Antibacterial Activity

Research indicates that derivatives of adamantylamino compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong activity against various strains of bacteria such as Staphylococcus aureus and Salmonella typhi. The Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 4 µg/mL to 32 µg/mL, indicating potent antibacterial effects .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 - 32 |

| Similar Derivatives | Salmonella typhi | Moderate |

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. Inhibition of this enzyme can potentially alleviate conditions such as metabolic syndrome and Cushing's syndrome. The IC50 values for related compounds have shown promising results, with some derivatives achieving IC50 values as low as 0.07 µM .

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | ~3.32 | 11β-HSD1 |

| Various Derivatives | <5.44 | 11β-HSD2 |

Case Studies

Several studies have focused on the synthesis and evaluation of adamantylamino derivatives, highlighting their biological activities:

- Study on Anticancer Activity : A series of adamantyl derivatives were tested against various cancer cell lines, showing a reduction in cell viability ranging from 20% to 65% at certain concentrations . The most effective compounds were those with specific substituents that enhanced their interaction with cellular targets.

- Antioxidant Activity : Some derivatives exhibited notable antioxidant properties, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 2-(1-Adamantylamino)-1-(4-chlorophenyl)-1-ethanone, and what are the critical reaction parameters?

The synthesis typically involves coupling 1-adamantylamine with a 4-chlorophenyl ethanone precursor. A common method includes nucleophilic substitution or reductive amination under anhydrous conditions. For example, chlorinated acetophenone derivatives (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) are synthesized via chlorination using reagents like SOCl₂ or PCl₃ in ethanol or THF . Critical parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to isolate the target compound .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Identity is confirmed via:

- NMR spectroscopy : Distinct signals for adamantyl protons (δ 1.6–2.1 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, doublet for 4-chlorophenyl) .

- Mass spectrometry : Molecular ion peak at m/z 317.2 (M⁺) and fragmentation patterns matching the adamantyl and chlorophenyl moieties .

- Melting point analysis : Consistent with literature values (e.g., 192–194°C for analogous compounds) .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how can they inform molecular interaction studies?

Single-crystal X-ray diffraction data reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 15.878 Å, b = 20.278 Å, c = 15.223 Å, and β = 104.23° . The adamantyl group adopts a rigid chair conformation, while the 4-chlorophenyl moiety participates in weak C–H⋯O hydrogen bonds (2.8–3.2 Å) with adjacent molecules. These interactions suggest potential for designing cocrystals or studying supramolecular assemblies .

Q. Are there reported contradictions in the spectroscopic data for this compound, and how can they be methodologically resolved?

Discrepancies in NMR chemical shifts (e.g., δ variations >0.1 ppm) may arise from solvent effects or impurities. To resolve this:

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins like histone deacetylases (HDACs), leveraging the adamantyl group’s hydrophobic pockets and the chlorophenyl moiety’s π-π stacking potential . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict electrostatic potential surfaces for reactivity analysis .

Methodological Notes

- Data Contradiction Analysis : Compare results across multiple techniques (e.g., NMR, X-ray, HPLC) and replicate experiments under controlled conditions to isolate variables like humidity or light exposure .

- Safety Protocols : While direct toxicity data for this compound are limited, handle it as a Category 2 irritant (analogous to chlorinated acetophenones) using PPE and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.